唑来膦酸水合物
概述
描述
科学研究应用
作用机制
唑来膦酸水合物通过抑制法尼基焦磷酸合酶发挥作用,该酶参与甲羟戊酸途径 . 这种抑制阻止了小GTPase信号蛋白的异戊二烯化,这些蛋白对于破骨细胞功能至关重要 . 结果,破骨细胞介导的骨吸收减少,导致骨转换率降低,骨密度增加 . 该化合物还诱导破骨细胞凋亡,进一步促进了其抗吸收作用 .
类似化合物:
阿仑膦酸: 另一种用于治疗骨质疏松症和其他骨骼疾病的双膦酸盐.
伊班膦酸: 用于治疗骨质疏松症和骨转移.
利塞膦酸: 用于治疗骨质疏松症和佩吉特病.
比较: 唑来膦酸水合物在双膦酸盐中是独特的,因为它具有高效力和长效作用 . 与阿仑膦酸和利塞膦酸等口服双膦酸盐不同,唑来膦酸是静脉注射的,因此用药频率较低(每年一次),患者依从性得到改善 . 此外,唑来膦酸已被证明对骨矿物质具有更高的亲和力,并且在降低骨折风险方面具有更高的疗效 .
生化分析
Biochemical Properties
Zoledronic acid hydrate plays a significant role in biochemical reactions. It is a potent inhibitor of bone resorption, allowing the bone-forming cells time to rebuild normal bone and allowing bone remodeling . It has a high affinity for hydroxyapatite and binds directly to mineralized bone where it decreases bone resorption by inhibiting osteoclast proliferation and inducing osteoclast apoptosis .
Cellular Effects
Zoledronic acid hydrate has profound effects on various types of cells and cellular processes. It works by blocking the activity of osteoclast cells, thus decreasing the breakdown of bone . It also demonstrates antitumor effects in vitro against breast, prostate, and myeloma cancer cells by inducing cytostasis .
Molecular Mechanism
Zoledronic acid hydrate exerts its effects at the molecular level through several mechanisms. It inhibits the prenylation of GTPases critical to the signaling events related to osteoclast-mediated bone resorption . It also induces apoptosis of osteoclasts through inhibiting farnesyl pyrophosphate synthase (FPPS)-mediated mevalonate pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zoledronic acid hydrate change over time. Severe side-effects induced by zoledronic acid infusion have been reported, and its positive effect on long-term back pain has been observed .
Dosage Effects in Animal Models
In animal models, the effects of zoledronic acid hydrate vary with different dosages. It has been shown to provide chondroprotective effects on articular cartilage in canine osteoarthritis .
Metabolic Pathways
Zoledronic acid hydrate is involved in several metabolic pathways. It inhibits the mevalonate pathway, a key metabolic pathway involved in cell function, growth, and survival .
Transport and Distribution
Zoledronic acid hydrate is transported and distributed within cells and tissues. It is given by injection into a vein , and it selectively concentrates on the bone surface at the interface with the active osteoclasts where bone tissue is most exposed .
Subcellular Localization
It is known that bisphosphonates like zoledronic acid hydrate bind to hydroxyapatite crystals in bone and are released into systemic circulation once bone resorption occurs .
准备方法
合成路线及反应条件: 唑来膦酸的合成通常涉及2-(1H-咪唑-1-基)乙酸的双磷酸化。 该过程始于咪唑的取代反应,将羧酸引入环中,合成咪唑-1-基-乙酸 (IAA) . 然后将IAA转化为其盐酸盐形式,在受控条件下使用三氯化磷和亚磷酸进行磷酸化 . 将中间体水解得到唑来膦酸 .
工业生产方法: 在工业环境中,唑来膦酸的生产涉及多阶段工艺。 将起始原料咪唑与氯乙酸甲酯反应生成IAA,然后水解生成IAA盐酸盐 . 将盐酸盐进行磷酸化,然后水解得到唑来膦酸 . 该过程经过优化,确保高产率和高纯度,同时严格控制反应条件和纯化步骤 .
化学反应分析
反应类型: 唑来膦酸会发生各种化学反应,包括:
取代反应: 咪唑环可以参与取代反应,引入不同的官能团.
水解: 磷酸化中间体水解得到最终产物.
常用试剂和条件:
亚磷酸 (H₃PO₃): 用于磷酸化步骤.
三氯化磷 (PCl₃): 与IAA盐酸盐反应形成磷酸化中间体.
甲磺酸: 在某些合成路线中用作增溶剂.
主要形成产物: 这些反应的主要产物是唑来膦酸,潜在副产物包括咪唑衍生物和膦酸中间体 .
相似化合物的比较
Alendronic Acid: Another bisphosphonate used to treat osteoporosis and other bone diseases.
Ibandronic Acid: Used for the treatment of osteoporosis and bone metastases.
Risedronic Acid: Employed in the treatment of osteoporosis and Paget’s disease.
Comparison: Zoledronic acid hydrate is unique among bisphosphonates due to its high potency and long duration of action . Unlike oral bisphosphonates such as alendronic acid and risedronic acid, zoledronic acid is administered intravenously, allowing for less frequent dosing (once a year) and improved patient compliance . Additionally, zoledronic acid has been shown to have a higher affinity for bone mineral and greater efficacy in reducing fracture risk .
生物活性
Overview
Zoledronic acid hydrate, a nitrogen-containing bisphosphonate, is primarily used in the treatment of bone-related conditions such as osteoporosis and metastatic bone disease. Its biological activity is characterized by potent inhibition of osteoclastic bone resorption and various anti-tumor effects, which are attributed to its interference with the mevalonate pathway and farnesyl diphosphate (FPP) synthase inhibition.
The primary mechanism by which zoledronic acid exerts its effects is through the inhibition of FPP synthase, leading to decreased protein prenylation, which is crucial for osteoclast function. This inhibition results in reduced bone resorption and has implications in cancer biology as well.
Key Mechanisms:
- Inhibition of Osteoclast Activity : Zoledronic acid binds to hydroxyapatite in bone, preventing osteoclast-mediated resorption.
- Inhibition of Mevalonate Pathway : By blocking FPP synthase, zoledronic acid disrupts the mevalonate pathway, which is essential for the post-translational modification of small GTPases like RhoA, affecting cell signaling pathways critical for tumor growth and metastasis .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and pancreatic cancers, through mechanisms involving NF-κB inactivation and mitochondrial dysfunction .
Biological Activity in Cancer Treatment
Research indicates that zoledronic acid not only aids in managing bone density but also exhibits anti-cancer properties. It has been demonstrated to inhibit tumor growth and metastasis in various models.
Case Studies:
- Prostate Cancer : A study involving prostatic cell lines (LnCAP, PC-3) showed that zoledronic acid inhibited cell proliferation in a dose-dependent manner. The non-tumoral cell line PNT1-A was most affected with an IC50 of 11 μM .
- Breast Cancer : In vitro studies have shown that zoledronic acid can reverse epithelial-mesenchymal transition (EMT) in breast cancer cells, significantly reducing their renewal capacity and invasive potential .
Pharmacokinetics
Zoledronic acid is administered intravenously and exhibits a triphasic elimination pattern. The initial rapid phase is followed by a slower distribution phase, with a terminal half-life of approximately 167 hours. About 39-46% of the administered dose is excreted unchanged via the kidneys within 24 hours .
Renal Function Considerations
The use of zoledronic acid is associated with potential renal impairment, particularly if hydration protocols are not followed. A retrospective study analyzed the effects of different hydration doses on renal function among patients receiving zoledronic acid for osteoporosis. The study found that higher hydration doses (750 mL and above) were associated with less renal impairment compared to lower doses (250 mL) .
Hydration Study Results:
Hydration Group | Number of Patients | Mean Change in Serum Creatinine (Scr) | Mean Change in eGFR |
---|---|---|---|
Group A (250 mL) | 50 | Significant increase | Significant decrease |
Group B (500 mL) | 44 | Moderate increase | Moderate decrease |
Group C (750 mL) | 36 | Minimal change | Minimal change |
Group D (1000 mL) | 40 | No significant change | No significant change |
Adverse Effects
Common adverse effects associated with zoledronic acid include transient flu-like symptoms, renal impairment, and rare instances of osteonecrosis of the jaw. Monitoring renal function before and after administration is crucial to mitigate risks .
属性
IUPAC Name |
(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXFIVRTGHOMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168029 | |
Record name | Zoledronic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165800-06-6 | |
Record name | Zoledronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zoledronic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOLEDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XC1PAD3KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Zoledronic acid hydrate in treating bone metastases?
A1: Zoledronic acid hydrate is a potent bisphosphonate that inhibits bone resorption. [, , ] It achieves this by targeting farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway crucial for the production of isoprenoid lipids. [] These lipids are essential for the prenylation of small GTPases, proteins involved in osteoclast function. By inhibiting FPPS, zoledronic acid disrupts osteoclast activity, thereby reducing bone resorption and helping to manage bone metastases. [, , ]
Q2: What is the chemical structure and formula of Zoledronic acid hydrate?
A2: Zoledronic acid hydrate is a hydrated phosphonic acid derivative. Its molecular formula is C5H10N2O7P2 • H2O. [] Unfortunately, the provided abstracts do not include specific spectroscopic data for Zoledronic acid hydrate.
Q3: How effective is Zoledronic acid hydrate in preventing skeletal-related events (SREs) in cancer patients with bone metastases?
A3: Studies suggest that administering Zoledronic acid hydrate every 12 weeks is as effective as administering it every 4 weeks in preventing SREs. [] This de-escalation strategy also appears to reduce adverse events, particularly renal dysfunction. []
Q4: Can Zoledronic acid hydrate be used alongside other cancer treatments, like radiotherapy?
A4: Yes, research suggests that combining Zoledronic acid hydrate with palliative radiotherapy can be a well-tolerated and promising treatment for reducing SREs in patients with bone metastases from renal cell carcinoma. [, ]
Q5: Are there any alternative treatments for bone metastases, especially if Zoledronic acid hydrate is ineffective?
A5: Denosumab, a monoclonal antibody that inhibits the RANK ligand, has shown potential as an alternative treatment for bone metastasis in cases where Zoledronic acid hydrate administration is ineffective. [] One case study described a patient with squamous cell lung carcinoma and bone metastasis experiencing significant pain reduction and improved mobility after switching from Zoledronic acid hydrate to Denosumab. []
Q6: Are there any known long-term effects or complications associated with Zoledronic acid hydrate use?
A6: While not detailed in the provided research, one study mentioned that long-term administration of bisphosphonates, including Zoledronic acid hydrate, has been linked to osteonecrosis of the jaw (ONJ). [] This serious condition involves exposed bone in the jaw that doesn't heal properly.
Q7: What are the typical administration routes and dosages of Zoledronic acid hydrate?
A7: Zoledronic acid hydrate is typically administered intravenously. [] Dosages can vary depending on the patient's condition and treatment goals. It's crucial to consult the specific medication guidelines and consult with a healthcare professional for personalized information.
Q8: Are there any specific biomarkers used to monitor the effectiveness of Zoledronic acid hydrate therapy?
A8: Research highlights the use of bone turnover markers, like serum alkaline phosphatase (ALP), to monitor treatment response and disease progression in patients with bone metastases receiving Zoledronic acid hydrate. [, ] Elevated ALP levels can indicate bone metastasis and potential complications like disseminated intravascular coagulation (DIC). [, ]
Q9: What is the significance of using low-dose S-1 therapy in combination with Zoledronic acid hydrate in elderly patients with advanced gastric cancer and bone metastases?
A9: Studies suggest that the combination of low-dose S-1, an oral fluoropyrimidine derivative, and Zoledronic acid hydrate is a promising strategy for managing advanced gastric cancer with bone metastases in elderly patients. [, ] This approach aims to balance treatment efficacy with potential toxicity concerns in this vulnerable population.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。